N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The specific structural features of this compound contribute to its reactivity and interaction with biological targets.
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide can be classified as:
The synthesis of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide typically involves the following steps:
Technical details regarding the synthesis can include:
Key structural data include:
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide primarily involves its interaction with biological targets such as enzymes or receptors.
Data supporting these mechanisms often come from molecular docking studies that analyze binding affinities and interactions at the molecular level .
Key physical properties include:
Chemical properties involve:
Relevant analyses often involve spectroscopic methods (IR, NMR) to confirm structural integrity and purity .
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has several potential applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic contexts .
The compound N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide (CAS CID: 2370925) features a systematic IUPAC name reflecting its hybrid heterocyclic structure. It comprises a 2-furancarboxamide group linked via a secondary amide bond to a 2-mercapto-1,3,4-thiadiazole scaffold [1]. Its molecular formula, C₇H₅N₃O₂S₂, corresponds to a molecular weight of 227.27 g/mol. Key structural components include:
Table 1: Structural Comparison with Analogues
Compound | Molecular Formula | Key Features | Molecular Weight (g/mol) |
---|---|---|---|
Target Compound | C₇H₅N₃O₂S₂ | Furan-thiadiazole amide | 227.27 |
4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanoic acid [3] | C₆H₈N₂O₂S₃ | Aliphatic chain with terminal carboxylic acid | 244.34 |
5,5'-dithiobis(3H-1,3,4-thiadiazole-2-thione) [9] | C₄H₂N₄S₆ | Disulfide-bridged dimer | 297.86 |
Spectroscopic data for this compound and analogues provide insights into functional groups and electronic environments:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
IR | 1,660 cm⁻¹ | Amide C=O stretch |
2,550 cm⁻¹ | Thiadiazole S-H stretch | |
¹H NMR | 7.50–7.55 ppm (1H) | Furan H-5 proton |
δ > 12.0 ppm (2H, broad) | -NH- and -SH protons | |
¹³C NMR | 160.5 ppm | Amide carbonyl carbon |
HRMS | 227.00 [M]⁺ | Molecular ion peak |
While single-crystal data for the target compound is unavailable, analogues reveal critical packing motifs:
Table 3: Intermolecular Interactions in Structural Analogues
Compound | Dominant Interactions | Biological Implications |
---|---|---|
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide [4] | N-H···O, C=O···H-C, π-π stacking | Enhanced stability in solid state |
4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanoic acid [3] | S-H···O=C, O-H···N | Dimer formation via cyclic H-bonding |
Target Compound (Inferred) | N-H···O(furan), S-H···O(amide), π-π stacking | Potential for crystal engineering |
The target compound exhibits distinct electronic and steric properties compared to analogues:
Key Structural Differences Influencing Function:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7